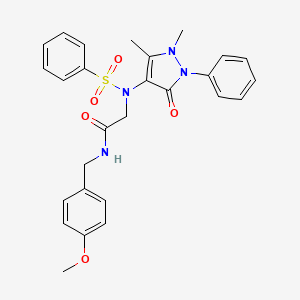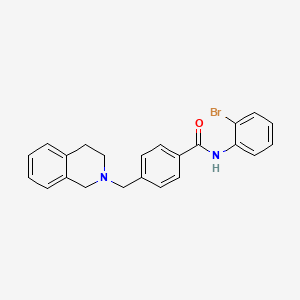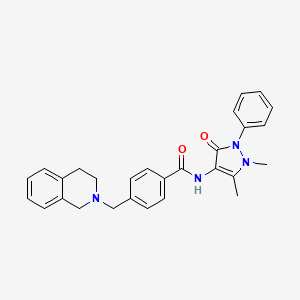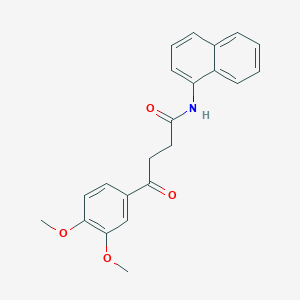![molecular formula C15H16N2OS B3480308 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide](/img/structure/B3480308.png)
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide
Übersicht
Beschreibung
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA is a thioamide derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide involves the inhibition of various enzymes and signaling pathways. 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory cytokines. 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to activate the caspase cascade, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that play a key role in inflammation. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has not been extensively studied for its potential side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide. One direction is to study the potential therapeutic applications of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential side effects of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide and its toxicity profile. Moreover, further research is needed to elucidate the mechanism of action of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide and its interaction with other signaling pathways. Finally, the development of new analogs of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide with improved solubility and bioavailability can enhance its potential therapeutic applications.
Conclusion:
In conclusion, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide is a promising compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-tumor effects, and has potential therapeutic applications in neurodegenerative disorders. The synthesis method of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been optimized to obtain high yields and purity. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the research on 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide, including the study of its potential therapeutic applications, its mechanism of action, and the development of new analogs.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-cancer and anti-tumor effects by inducing apoptosis in cancer cells. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12-5-7-14(8-6-12)19-11-15(18)17-10-13-4-2-3-9-16-13/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLLVDBXLQPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-anilino-2-[(4-chlorobenzyl)thio]nicotinonitrile](/img/structure/B3480225.png)
![3-methoxy-5,6,9,10,11,12,13,16-octahydro-8H-cyclohepta[4'',5'']thieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8-one](/img/structure/B3480232.png)
![N-benzyl-2-methyl-11-oxo-5,6,7,8,9,11-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepine-3-carboxamide](/img/structure/B3480238.png)
![1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3480241.png)

![4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3480248.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3480291.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3480294.png)

![1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3480304.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3480310.png)